Cyclobutane-1,1-dicarboxylate(1-)
Description
Historical Development and Discovery
The historical development of cyclobutane-1,1-dicarboxylate(1-) is intrinsically linked to the broader quest for understanding cyclobutane dicarboxylic acid chemistry, which began in the late 19th century. Early investigations into cyclobutane dicarboxylic acid systems were marked by significant confusion and misidentification, as documented in comprehensive historical analyses. The pioneering work of Markownikoff and Krestownikoff in 1881 represented the first reported synthesis attempt of what they believed to be cyclobutane dicarboxylic acid through self-condensation of ethyl-α-chloropropionate catalyzed by sodium ethoxide. However, their product, which melted at 170°C, was later proven to be incorrect.
The confusion continued through the work of subsequent researchers including Perkin, Haworth, and Simonsen, who between 1898 and 1908 reported various synthetic approaches that they believed yielded cyclobutane dicarboxylic acids. These investigations involved reactions of formaldehyde with malonic ester, producing what was assumed to be 1,1,3,3-cyclobutanetetracarboxylate, which upon hydrolysis and decarboxylation yielded acids with melting points around 129-133°C. The structural confusion persisted until 1942 when Buchman demonstrated that many of these supposed cyclobutane derivatives were actually α-methyleneglutaric acid derivatives.
The accurate synthesis and characterization of authentic cyclobutane-1,1-dicarboxylic acid, and consequently its monoanion form, was not achieved until the mid-20th century. Modern synthetic approaches have been developed using various cyclization strategies, including the reaction of 1,3-bromochloropropane with diethyl malonate under sodium ethoxide catalysis to form cyclobutane-1,1-dicarboxylic acid diethyl ester, followed by hydrolysis. This breakthrough enabled the isolation and study of the monoanion species that has become significant in contemporary pharmaceutical chemistry.
Nomenclature and Classification Systems
Cyclobutane-1,1-dicarboxylate(1-) is systematically classified under multiple nomenclature systems, reflecting its importance across various chemical disciplines. According to the International Union of Pure and Applied Chemistry naming conventions, the compound is designated as 1-carboxycyclobutane-1-carboxylate, emphasizing its monoanion character. The Chemical Abstracts Service has assigned the registry number to related forms, with the parent dicarboxylic acid registered as 5445-51-2.
The compound exists in multiple ionization states depending on solution conditions, leading to various nomenclature designations. In its fully deprotonated form, it is known as cyclobutane-1,1-dicarboxylate(2-), while the monoanion form discussed herein is specifically cyclobutane-1,1-dicarboxylate(1-). Alternative systematic names include 1-carboxycyclobutanecarboxylate and various abbreviated forms such as hydrogen cyclobutane-1,1-dicarboxylate.
Database classification systems recognize this compound under multiple organizational schemes. The ChEBI (Chemical Entities of Biological Interest) database classifies it under CHEBI:35694, categorizing it as a dicarboxylic acid monoanion and a conjugate base of cyclobutane-1,1-dicarboxylic acid. The PubChem database maintains the compound under CID 6857484, providing comprehensive structural and property information. The Human Metabolome Database recognizes it under HMDB0250639, noting its detection in human blood samples, although it is not considered a naturally occurring metabolite.
Significance in Carboxylic Acid Chemistry
Cyclobutane-1,1-dicarboxylate(1-) occupies a unique position within carboxylic acid chemistry due to its distinctive structural features and reactivity patterns. The compound belongs to the class of alicyclic dicarboxylic acids, specifically those with constrained ring systems that impart unusual geometric and electronic properties. The four-membered cyclobutane ring creates significant ring strain, influencing both the acidity of the carboxylic acid groups and the coordination behavior of the resulting carboxylate anions.
The acidity characteristics of the parent dicarboxylic acid system have been systematically studied, revealing distinctive patterns compared to other cyclic dicarboxylic acids. While specific pKa values for the cyclobutane-1,1-dicarboxylic acid system are not extensively documented in the search results, comparative studies with related cyclic systems provide insight into its behavior. The constrained geometry of the cyclobutane ring creates a unique electronic environment that affects both protonation states and metal coordination properties.
From a coordination chemistry perspective, cyclobutane-1,1-dicarboxylate(1-) exhibits remarkable versatility as a ligand. The compound can function as both a monodentate and bidentate ligand, with the coordination mode dependent on the metal center and reaction conditions. This flexibility has proven particularly valuable in the synthesis of platinum complexes, where the ligand contributes to enhanced stability and altered pharmacological properties compared to traditional platinum drugs.
Table 1: Comparative Properties of Cyclic Dicarboxylate Systems
| Compound | Ring Size | Molecular Formula | Key Characteristics |
|---|---|---|---|
| Cyclopropane-1,1-dicarboxylate | 3 | C₅H₆O₄²⁻ | High ring strain, limited flexibility |
| Cyclobutane-1,1-dicarboxylate(1-) | 4 | C₆H₇O₄⁻ | Moderate strain, pharmaceutical relevance |
| Cyclopentane-1,1-dicarboxylate | 5 | C₇H₁₀O₄²⁻ | Reduced strain, increased flexibility |
| Cyclohexane-1,1-dicarboxylate | 6 | C₈H₁₂O₄²⁻ | Minimal strain, chair conformation |
Relationship to Parent Compound: Cyclobutane-1,1-dicarboxylic acid
The relationship between cyclobutane-1,1-dicarboxylate(1-) and its parent dicarboxylic acid represents a classic example of acid-base chemistry within constrained ring systems. Cyclobutane-1,1-dicarboxylic acid, with the molecular formula C₆H₈O₄ and molecular weight of 144.13 g/mol, serves as the conjugate acid to the monoanion species. The parent compound exhibits characteristic properties of geminal dicarboxylic acids, where both carboxyl groups are attached to the same carbon atom within the cyclobutane ring.
The deprotonation behavior of cyclobutane-1,1-dicarboxylic acid follows a stepwise pattern common to dicarboxylic acid systems. Initial deprotonation yields the monoanion cyclobutane-1,1-dicarboxylate(1-), while complete deprotonation under more basic conditions produces the dianion cyclobutane-1,1-dicarboxylate(2-). This ionization behavior is crucial for understanding the compound's behavior in biological systems and pharmaceutical applications.
Structural analysis reveals that the parent dicarboxylic acid maintains the constrained cyclobutane ring geometry, with both carboxyl groups positioned to minimize steric interactions while maximizing potential for hydrogen bonding. The conversion to the monoanion form introduces negative charge localization that significantly alters the compound's coordination properties and solubility characteristics. X-ray crystallographic studies of related compounds have provided insight into the three-dimensional arrangements and intermolecular interactions of these systems.
Table 2: Ionization States of Cyclobutane-1,1-dicarboxylic Acid System
| Species | Molecular Formula | Charge | IUPAC Name | Key Properties |
|---|---|---|---|---|
| Parent acid | C₆H₈O₄ | 0 | Cyclobutane-1,1-dicarboxylic acid | Neutral, hydrogen bonding |
| Monoanion | C₆H₇O₄⁻ | -1 | Cyclobutane-1,1-dicarboxylate(1-) | Amphiprotic, ligand properties |
| Dianion | C₆H₆O₄²⁻ | -2 | Cyclobutane-1,1-dicarboxylate(2-) | Fully deprotonated, high charge density |
The synthetic accessibility of the parent compound has been established through multiple routes, including cyclization reactions of malonate derivatives and subsequent hydrolysis procedures. Modern synthetic approaches have focused on developing efficient methods for large-scale preparation, particularly driven by pharmaceutical applications requiring high-purity material. The conversion between the various ionization states can be readily achieved through pH adjustment, making the system highly versatile for different applications.
The pharmaceutical significance of this relationship became apparent through the development of carboplatin, where cyclobutane-1,1-dicarboxylate(1-) serves as a key ligand in the platinum complex. The unique properties of the monoanion, including its size, charge distribution, and coordination geometry, contribute to the enhanced therapeutic properties of the resulting platinum drug compared to earlier cisplatin-based therapies. This application has driven extensive research into the synthesis, purification, and characterization of both the parent acid and its anionic forms.
Properties
Molecular Formula |
C6H7O4- |
|---|---|
Molecular Weight |
143.12 g/mol |
IUPAC Name |
1-carboxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H8O4/c7-4(8)6(5(9)10)2-1-3-6/h1-3H2,(H,7,8)(H,9,10)/p-1 |
InChI Key |
CCQPAEQGAVNNIA-UHFFFAOYSA-M |
SMILES |
C1CC(C1)(C(=O)O)C(=O)[O-] |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Structure : Carboplatin replaces cisplatin’s chloride ligands with a bidentate cyclobutane-1,1-dicarboxylate(1-) ligand .
- Reactivity : The cyclobutane ring introduces steric hindrance, slowing hydrolysis and DNA adduct formation compared to cisplatin. This results in reduced nephrotoxicity and ototoxicity .
- Clinical Use : Approved for ovarian, lung, and other cancers, carboplatin’s slower reactivity allows higher doses with fewer side effects .
Table 1: Carboplatin vs. Cisplatin
| Property | Carboplatin | Cisplatin |
|---|---|---|
| Ligand | Cyclobutane-1,1-dicarboxylate(1-) | Chloride |
| Molecular Weight | 371.25 g/mol | 300.01 g/mol |
| Toxicity Profile | Lower nephrotoxicity | Severe nephrotoxicity, ototoxicity |
| Hydrolysis Rate | Slower | Faster |
| DNA Binding Kinetics | Delayed cross-link formation | Rapid adduct formation |
| Approved Indications | Ovarian, lung, breast cancers | Testicular, head/neck cancers |
Cyclobutane-1,3-dicarboxylic Acid
Key Features:
- Structure : Structural isomer with carboxyl groups at 1,3 positions (vs. 1,1 in the target compound) .
- Properties : The 1,3-substitution reduces ring strain and steric hindrance, altering reactivity. It is less commonly used in metallodrugs but serves as a precursor in organic synthesis .
- Applications: Limited anticancer utility due to weaker metal coordination compared to the 1,1-isomer.
Table 2: Cyclobutane-1,1 vs. 1,3-Dicarboxylates
| Property | Cyclobutane-1,1-dicarboxylate(1-) | Cyclobutane-1,3-dicarboxylic Acid |
|---|---|---|
| Molecular Formula | C₆H₆O₄²⁻ | C₆H₈O₄ |
| Ring Strain | Higher (adjacent substituents) | Lower |
| Metal Coordination | Strong bidentate ligand | Weaker, monodentate preference |
| Pharmaceutical Relevance | Core ligand in carboplatin | Limited to synthetic intermediates |
Cyclopropane-1,1-dicarboxylate
Key Features:
- Structure : Smaller cyclopropane ring with adjacent carboxylates .
- Reactivity: Increased ring strain enhances reactivity but reduces stability. Derivatives like 1-aminocyclopropane carboxylate are used in agrochemicals and niche therapeutics (e.g., ketorolac) .
- Comparison : The cyclopropane ring’s instability limits its utility in long-acting drugs, contrasting with the cyclobutane-based carboplatin’s clinical success.
Table 3: Cyclobutane vs. Cyclopropane Dicarboxylates
| Property | Cyclobutane-1,1-dicarboxylate(1-) | Cyclopropane-1,1-dicarboxylate |
|---|---|---|
| Ring Size | 4-membered | 3-membered |
| Stability | Moderate | Low (high ring strain) |
| Drug Applications | Anticancer (carboplatin) | Analgesics (ketorolac) |
| Synthetic Utility | Polymer precursors, organogels | Agrochemical intermediates |
Diethyl Cyclobutane-1,1-dicarboxylate
Key Features:
- Structure : Ester derivative (C₁₀H₁₆O₄, molecular weight 200.23 g/mol) .
- Applications: Intermediate in synthesizing cyclobutane-1,1-dicarboxylic acid and its metal complexes. Used in noncovalent organogelators for material science .
- Comparison : Unlike the anionic dicarboxylate, the ester form lacks metal-binding capacity but offers versatility in organic reactions (e.g., hydrolysis to the acid) .
Anticancer Prodrugs
- LLC-202: A liver-targeted prodrug conjugating oxaliplatin with cyclobutane-1,1-dicarboxylate via an amide linker. Demonstrates 3–5× higher cytotoxicity in liver cancer cells vs. normal cells compared to oxaliplatin alone .
- Platinum Complexes: Cyclobutane-1,1-dicarboxylate-platinum(II) complexes with amino alcohols (e.g., L-prolinol) show reduced toxicity and improved tumor targeting .
Material Science
- Organogelators: Dicyclohexylammonium salts of cyclobutane-1,1-dicarboxylate form 1D hydrogen-bonded networks, enabling gelation of organic solvents .
Preparation Methods
Reaction Conditions and Optimization
Critical parameters include:
-
Potassium carbonate particle size : Finely comminuted K₂CO₃ (85% <0.1 mm, 70% <0.05 mm) maximizes surface area, accelerating enolate formation.
-
Temperature : Optimal yields (80–85%) occur at 110–130°C, balancing reaction rate and byproduct formation.
-
Solvent stoichiometry : Reduced DMF/DMA volumes (e.g., 250 ml per mole of malonate) enhance reaction efficiency while maintaining solubility.
A representative procedure for dimethyl cyclobutane-1,1-dicarboxylate synthesis:
| Parameter | Value |
|---|---|
| Dimethyl malonate | 4.0 mol (528 g) |
| 1,2-Dichloroethane | 13.2 mol (1308 g) |
| K₂CO₃ | 4.8 mol (664 g) |
| DMF | 1000 ml |
| Temperature | 110–120°C |
| Reaction time | 6 hours |
| Yield | 82% |
Water removal via azeotropic distillation with 1,2-dichloroethane prevents hydrolysis, with the organic phase continuously recycled into the reactor.
Transesterification for Higher Alkyl Esters
Di-n-butyl and diisopropyl esters are synthesized via transesterification of dimethyl or diethyl precursors, avoiding direct synthesis challenges with bulky alcohols.
Catalytic System and Conditions
-
Catalyst : Butyl titanate (0.5–1.0 wt%) enables efficient methanol/ethanol removal under reflux.
-
Temperature gradient : Initial reflux at 65°C (methanol boiling point) followed by incremental increases to 78–101°C for product isolation.
Example: Diisopropyl cyclobutane-1,1-dicarboxylate synthesis:
| Parameter | Value |
|---|---|
| Dimethyl ester | 2.0 mol (316.2 g) |
| Isopropanol | 8.0 mol (481 g) |
| Butyl titanate | 4 g |
| Reaction time | 8 hours |
| Distillation pressure | 14 mbar |
| Yield | 78% |
Salt Formation for Anionic Derivatives
Barium cyclobutane-1,1-dicarboxylate serves as a precursor for metal complexes, synthesized via acid-base neutralization:
Barium Salt Synthesis
-
Stoichiometry : 1:1 molar ratio of Ba(OH)₂·8H₂O to cyclobutane-1,1-dicarboxylic acid ensures complete deprotonation.
-
Purification : Recrystallization from acetone/ethanol yields >95% pure product.
| Component | Quantity |
|---|---|
| Cyclobutane-1,1-dicarboxylic acid | 5.13 mmol (0.74 g) |
| Ba(OH)₂·8H₂O | 4.47 mmol (1.41 g) |
| Solvent | 80 ml H₂O |
| Crystallization solvent | Acetone |
| Yield | 74% |
Analytical Characterization
Spectroscopic Methods
Purity Assessment
Flash distillation under reduced pressure (14–20 mbar) isolates products with >98% purity, as validated by GC-MS and elemental analysis.
Industrial-Scale Considerations
Solvent Recycling
Unreacted 1,2-dichloroalkanes and DMF are recovered via fractional distillation, reducing raw material costs by 30–40%.
Waste Management
Potassium chloride byproducts are filtered and repurposed for agricultural fertilizers, aligning with green chemistry principles.
Applications in Coordination Chemistry
Cyclobutane-1,1-dicarboxylate(1−) coordinates to platinum(II) in anticancer agents, with kinetic studies showing ligand displacement rates of 8.0×10⁻⁴ s⁻¹ under acidic conditions. The barium salt facilitates metathesis reactions with metal halides, enabling diverse complex syntheses .
Q & A
Basic: What are the standard synthetic routes for Cyclobutane-1,1-dicarboxylate derivatives?
Cyclobutane-1,1-dicarboxylate derivatives are synthesized via esterification, condensation, or coordination chemistry. For example:
- Esterification : Reacting cyclobutane-1,1-dicarboxylic acid with alcohols (e.g., ethanol, isopropyl alcohol) under acid catalysis yields esters like diethyl or diisopropyl derivatives .
- Coordination complexes : Reaction with transition metals (e.g., Pt, Cr) involves substituting carboxylate oxygens with metal centers. For instance, platinum(II) complexes are formed by replacing labile ligands in precursors like carboplatin .
- Polymer synthesis : Chromium(III) complexes are prepared by reacting Cr(NO₃)₃ with sodium cyclobutane-1,1-dicarboxylate in aqueous/ethanol media, forming polymeric structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
